molecular formula C15H22N2O4S2 B12241384 N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]cyclopropanesulfonamide

N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B12241384
M. Wt: 358.5 g/mol
InChI Key: JXWHZAGSJXIPIU-UHFFFAOYSA-N
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Description

N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a piperidine ring substituted with a methanesulfonylphenyl group and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst . This method is scalable and can produce the compound in large quantities suitable for further pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-methanesulfonylphenyl)piperidin-3-yl]cyclopropanesulfonamide is unique due to its combination of a piperidine ring with both methanesulfonylphenyl and cyclopropanesulfonamide groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H22N2O4S2

Molecular Weight

358.5 g/mol

IUPAC Name

N-[1-(4-methylsulfonylphenyl)piperidin-3-yl]cyclopropanesulfonamide

InChI

InChI=1S/C15H22N2O4S2/c1-22(18,19)14-6-4-13(5-7-14)17-10-2-3-12(11-17)16-23(20,21)15-8-9-15/h4-7,12,15-16H,2-3,8-11H2,1H3

InChI Key

JXWHZAGSJXIPIU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)NS(=O)(=O)C3CC3

Origin of Product

United States

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